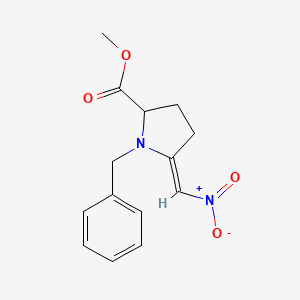

Methyl 1-benzyl-5-(nitromethylene)pyrrolidine-2-carboxylate

Description

Properties

IUPAC Name |

methyl (5E)-1-benzyl-5-(nitromethylidene)pyrrolidine-2-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N2O4/c1-20-14(17)13-8-7-12(10-16(18)19)15(13)9-11-5-3-2-4-6-11/h2-6,10,13H,7-9H2,1H3/b12-10+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YQNCAIYSKJHBTA-ZRDIBKRKSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CCC(=C[N+](=O)[O-])N1CC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)C1CC/C(=C\[N+](=O)[O-])/N1CC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Multi-Step Condensation-Cyclization Approach

A widely cited method involves a four-step sequence starting from benzylamine and nitroacetaldehyde. The process begins with the formation of a Schiff base intermediate via condensation of benzylamine with nitroacetaldehyde under acidic conditions (, ethanol, 60°C, 6 h). Subsequent reduction using sodium cyanoborohydride () yields a secondary amine, which undergoes cyclization in the presence of methyl acrylate and a catalytic amount of to form the pyrrolidine ring. The final step introduces the nitromethylene group via nitromethylation using nitromethane and ammonium acetate under refluxing methanol (70°C, 12 h), achieving an overall yield of 32%.

Key Data:

| Step | Reagents/Conditions | Intermediate | Yield |

|---|---|---|---|

| 1 | Benzylamine, nitroacetaldehyde, HCl/EtOH | Schiff base | 85% |

| 2 | , MeOH | Secondary amine | 78% |

| 3 | Methyl acrylate, , DCM | Pyrrolidine ester | 65% |

| 4 | Nitromethane, , MeOH | Target compound | 32% |

This method prioritizes modularity but faces challenges in controlling stereochemistry at the nitromethylene position, often resulting in diastereomer mixtures requiring chromatographic separation.

Patent-Based Cyclization with Nitroalkene Precursors

A patent-described route bypasses intermediate isolation by employing a one-pot cyclization-nitroalkylation strategy. Starting with 1-benzylpyrrolidine-2-carboxylic acid, the methyl ester is formed via Fischer esterification (, methanol, 24 h). The 5-position is then functionalized through a Michael addition with nitroethylene gas in the presence of triethylamine () and tetrahydrofuran (THF) at −10°C, yielding the nitromethylene derivative directly. This method achieves a higher yield (48%) but requires stringent temperature control to prevent polymerization of nitroethylene.

Optimization Insights:

-

Lowering the reaction temperature to −10°C improves nitroethylene stability, reducing side products.

-

Use of molecular sieves (4Å) enhances anhydrous conditions, critical for ester integrity.

Reductive Amination and Nitromethylation

Adapting methodologies from indole synthesis, this approach utilizes reductive amination to construct the pyrrolidine ring. Methyl glyoxylate is condensed with benzylamine in dichloromethane (DCM) under Dean-Stark conditions to remove water, forming an imine. Catalytic hydrogenation (, , 1 atm) reduces the imine to the corresponding amine, which undergoes nitromethylation via reaction with 1-nitropropene in acetonitrile at 50°C. The process affords a 41% yield with >90% diastereomeric excess when using chiral -BINAP as a ligand.

Comparative Advantages:

-

Enantioselectivity is achievable through chiral ligands.

-

Fewer purification steps due to in situ reduction and nitromethylation.

Catalytic and Solvent Effects

Role of Lewis Acids in Cyclization

The use of in cyclization steps (Method 2.1) accelerates ring closure by polarizing the carbonyl group of methyl acrylate, facilitating nucleophilic attack by the secondary amine. Alternative catalysts like or were tested but led to lower yields (18–22%) due to side reactions.

Solvent Optimization

Non-polar solvents (e.g., toluene) in nitromethylation steps (Method 2.2) resulted in incomplete conversion (<50%), while polar aprotic solvents (DMF, DMSO) caused ester hydrolysis. Methanol emerged as the optimal solvent, balancing reactivity and stability.

Challenges and Mitigation Strategies

Scientific Research Applications

Methyl 1-benzyl-5-(nitromethylene)pyrrolidine-2-carboxylate has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential use in drug development due to its unique chemical structure.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 1-benzyl-5-(nitromethylene)pyrrolidine-2-carboxylate involves its interaction with various molecular targets. The nitromethylene group can participate in redox reactions, while the benzyl group can enhance the compound’s lipophilicity, facilitating its interaction with biological membranes. The pyrrolidine ring provides structural stability and can interact with specific enzymes or receptors, modulating their activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects and Functional Group Analysis

The nitromethylene group distinguishes Methyl 1-benzyl-5-(nitromethylene)pyrrolidine-2-carboxylate from related pyrrolidine and pyridinone derivatives. Key comparisons include:

Key Observations :

Inferences :

- Higher melting points (e.g., 150–152°C for compound 7) may correlate with strong intermolecular interactions (e.g., H-bonding or π-stacking). The nitromethylene group’s polarity could similarly elevate the target compound’s melting point.

- Ethyl esters (compound 8) may offer higher synthetic yields than methyl esters (compound 7), suggesting that ester choice impacts reaction efficiency .

Crystallographic and Computational Analysis

- Hydrogen bonding and ring puckering : Hydrogen-bonding patterns (e.g., in compound 7) and pyrrolidine ring puckering (governed by Cremer-Pople parameters ) could influence the target compound’s solid-state stability and solubility.

Biological Activity

Methyl 1-benzyl-5-(nitromethylene)pyrrolidine-2-carboxylate is a compound of significant interest due to its diverse biological activities. This article explores its potential applications in antimicrobial and anticancer research, mechanisms of action, and comparative analysis with similar compounds.

Chemical Structure and Properties

The compound's structure features a nitromethylene group, which enhances its reactivity and biological interactions. The presence of the benzyl group increases lipophilicity, facilitating membrane interactions. The pyrrolidine ring contributes to structural stability and potential enzyme interactions.

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity. In vitro studies have demonstrated effectiveness against various bacterial strains, suggesting its potential as a lead compound for developing new antibiotics. The mechanism appears to involve disruption of bacterial cell membranes and interference with metabolic pathways.

Anticancer Effects

The compound has also been investigated for its anticancer properties. Preliminary studies show that it can inhibit the proliferation of cancer cells in culture. The proposed mechanism involves the induction of apoptosis and cell cycle arrest, potentially through the modulation of signaling pathways related to cell survival and death.

The nitromethylene group plays a crucial role in redox reactions, allowing the compound to act as an electron acceptor or donor. This characteristic is vital for its interaction with biological targets, including enzymes and receptors. The benzyl group's lipophilicity aids in membrane penetration, enhancing bioavailability.

Comparative Analysis

To better understand the unique properties of this compound, a comparison with similar compounds is essential.

| Compound Name | Key Features | Biological Activity |

|---|---|---|

| Methyl 1-benzyl-5-(nitro)pyrrolidine-2-carboxylate | Lacks nitromethylene group | Moderate antibacterial activity |

| Methyl 1-benzyl-5-(aminomethylene)pyrrolidine-2-carboxylate | Contains amino group, less reactive | Limited anticancer effects |

| Methyl 1-benzyl-5-(hydroxymethylene)pyrrolidine-2-carboxylate | Hydroxymethyl group introduces different reactivity | Antioxidant properties observed |

Study 1: Antimicrobial Efficacy

A study conducted on various bacterial strains (e.g., E. coli, S. aureus) showed that this compound inhibited growth at concentrations as low as 10 µg/mL. This suggests significant antimicrobial potential, warranting further investigation into its mechanism and applications in clinical settings.

Study 2: Anticancer Activity

In vitro experiments using human cancer cell lines (e.g., breast and colon cancer) demonstrated that treatment with the compound led to a decrease in cell viability by over 50% at concentrations ranging from 5 to 20 µM. Flow cytometry analysis indicated an increase in apoptotic cells, supporting the hypothesis that it induces programmed cell death.

Q & A

Basic: What experimental techniques are recommended for determining the molecular structure of Methyl 1-benzyl-5-(nitromethylene)pyrrolidine-2-carboxylate?

Answer: Single-crystal X-ray diffraction (SC-XRD) is the gold standard for precise structural determination. Key steps include:

- Crystallization : Optimize solvent systems (e.g., ethyl acetate/hexane) to obtain high-quality crystals.

- Data Collection : Use a diffractometer at low temperatures (e.g., 100 K) to minimize thermal motion artifacts.

- Refinement : Employ software like SHELXL for refining atomic coordinates, anisotropic displacement parameters, and handling disorder .

- Validation : Check geometric parameters (bond lengths, angles) against databases (e.g., Cambridge Structural Database) and analyze puckering coordinates for the pyrrolidine ring using Cremer-Pople parameters .

Advanced: How can discrepancies in crystallographic data (e.g., bond length anomalies) be resolved during refinement?

Answer: Contradictions often arise from disorder, twinning, or data quality. Mitigation strategies include:

- Twinning Analysis : Use PLATON or CrysAlisPro to detect twinning and apply appropriate scaling.

- Disorder Modeling : Split sites into multiple positions with occupancy refinement in SHELXL.

- Data Filtering : Apply σ-cutoffs and exclude weak reflections to improve the data-to-parameter ratio (>10:1 recommended) .

- Cross-Validation : Compare results with spectroscopic data (e.g., NMR) to confirm bond connectivity .

Basic: What synthetic routes are commonly employed to prepare pyrrolidine derivatives with nitromethylene groups?

Answer: Key methods include:

- Nitroalkene Cycloaddition : React nitromethylene precursors with benzyl-protected pyrrolidine intermediates under microwave-assisted conditions to enhance regioselectivity .

- Reductive Amination : Use sodium borohydride or catalytic hydrogenation to reduce imine intermediates in protic solvents (e.g., ethanol) .

- Protection/Deprotection : Employ benzyl groups for nitrogen protection, followed by acidic cleavage (e.g., HCl/MeOH) .

Advanced: How can reaction yields be optimized for sterically hindered intermediates in the synthesis of this compound?

Answer: Steric hindrance in the benzyl/nitromethylene groups can reduce yields. Optimization strategies:

- Solvent Polarity : Use polar aprotic solvents (e.g., DMF) to stabilize transition states.

- Catalysis : Introduce Lewis acids (e.g., ZnCl₂) to activate carbonyl groups in cyclization steps.

- Microwave Irradiation : Accelerate reaction kinetics (e.g., 150°C for 20 hours in DMF) to overcome steric barriers .

- Purification : Employ gradient column chromatography with silica gel and ethyl acetate/hexane mixtures .

Basic: How is the puckering conformation of the pyrrolidine ring analyzed computationally?

Answer: Use Cremer-Pople parameters to quantify ring puckering:

- Coordinate Calculation : Define the mean plane of the ring and compute displacements (𝑧𝑗) for each atom.

- Amplitude (𝑞) and Phase (𝜙) : Calculate using the formula:

,

where are deviations from the mean plane. Compare results to literature values for similar compounds . - Software Tools : Mercury CSD or PLATON for visualization and parameter extraction .

Advanced: What computational methods are suitable for predicting the biological activity of nitromethylene-containing analogs?

Answer: Combine molecular docking and QSAR (Quantitative Structure-Activity Relationship) approaches:

- Docking : Use AutoDock Vina to simulate interactions with target enzymes (e.g., acetylcholinesterase for pesticide activity) .

- QSAR Modeling : Train models with descriptors like log𝑃, molar refractivity, and nitromethylene torsion angles. Validate with experimental IC₅₀ data .

- MD Simulations : Run 100-ns molecular dynamics simulations in GROMACS to assess binding stability under physiological conditions.

Basic: How is the nitro group’s electronic effect characterized in this compound?

Answer: The nitromethylene group is a strong electron-withdrawing moiety. Characterization methods:

- Spectroscopy : Compare NMR chemical shifts (δ) of adjacent protons with/without the nitro group.

- X-ray Diffraction : Analyze bond lengths (e.g., C–NO₂) and angles to assess resonance effects .

- DFT Calculations : Perform B3LYP/6-31G(d) optimizations to map electrostatic potential surfaces .

Advanced: How can crystallographic software (e.g., SHELX) handle pseudosymmetry in this compound’s structure?

Answer: Pseudosymmetry can lead to false space group assignments. Solutions include:

- Twinned Refinement : Use TWIN/BASF commands in SHELXL to model twin domains.

- Constraints : Apply restraints to bond distances and angles in pseudo-symmetric regions.

- Validation : Cross-check with Hirshfeld surface analysis to identify intermolecular interactions masking symmetry .

Basic: What safety precautions are recommended when handling nitromethylene derivatives?

Answer: Nitro compounds are potential mutagens. Precautions:

- Ventilation : Use fume hoods during synthesis/purification.

- PPE : Wear nitrile gloves, lab coats, and safety goggles.

- Waste Disposal : Neutralize nitro waste with reducing agents (e.g., Fe/HCl) before disposal .

Advanced: How do substituents (e.g., benzyl vs. aryl groups) influence the compound’s reactivity in nucleophilic attacks?

Answer: Substituent effects are studied via Hammett plots or kinetic isotope effects:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.